1,1-Dibenzyl-thiourea synthesis and characterization
1,1-Dibenzyl-thiourea synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dibenzylthiourea
Introduction
Thiourea, SC(NH₂)₂, and its derivatives are a class of organosulfur compounds that command significant attention across diverse scientific fields, from medicinal chemistry to materials science.[1][2] The unique hydrogen-bonding capabilities of the thiourea backbone, where the N-H groups act as donors and the sulfur atom as an acceptor, allow for potent and specific interactions with biological targets and metal ions.[3] This versatility has led to the development of thiourea derivatives as anticancer, antiviral, and antimicrobial agents, as well as their use as organocatalysts and synthons for heterocyclic chemistry.[1][4]
Structurally, thioureas can be classified by the substitution pattern on their nitrogen atoms. While 1,3-disubstituted (symmetrical or unsymmetrical) thioureas are common, 1,1-disubstituted isomers present a distinct synthetic challenge and offer a different spatial arrangement of functional groups. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 1,1-dibenzylthiourea, a model N,N-disubstituted thiourea. We will delve into the causality behind the chosen synthetic route and present a self-validating workflow for structural confirmation, designed for researchers and professionals in drug development and chemical synthesis.
Section 1: Synthetic Strategy and Mechanistic Rationale
The synthesis of a 1,1-disubstituted thiourea, such as 1,1-dibenzylthiourea, fundamentally requires a secondary amine as the starting nucleophile. This is in contrast to 1,3-disubstituted thioureas, which are typically formed from primary amines.[3] Our core strategy involves the reaction of dibenzylamine with an appropriate thiocarbonyl source.
Several methods exist for this transformation. The reaction of a secondary amine with an isothiocyanate is a common route to produce trisubstituted thioureas.[5] However, to yield a 1,1-disubstituted thiourea with a primary amine (-NH₂) group, a more direct approach is needed. The classical and most direct method involves the addition of the secondary amine to thiocyanic acid (HSCN), which is generated in situ from a stable salt, such as potassium thiocyanate (KSCN), under acidic conditions.
The mechanism proceeds via the protonation of the thiocyanate anion to form thiocyanic acid. The highly nucleophilic secondary amine (dibenzylamine) then attacks the electrophilic carbon of thiocyanic acid. A subsequent proton transfer results in the formation of the stable 1,1-dibenzylthiourea product. This method is advantageous due to the low cost and stability of the reagents and the straightforward reaction conditions.
Caption: Reaction pathway for the synthesis of 1,1-dibenzylthiourea.
Section 2: Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes rationale to ensure reproducibility and understanding of the process.
Objective: To synthesize 1,1-dibenzylthiourea from dibenzylamine.
Materials:
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Dibenzylamine (1.0 eq)
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Potassium thiocyanate (KSCN) (1.2 eq)
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Concentrated Hydrochloric Acid (HCl) (2.0 eq)
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Ethanol
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Deionized Water
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethyl Acetate
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Hexane
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve dibenzylamine (1.0 eq) in ethanol (100 mL). The choice of ethanol as a solvent is critical as it effectively dissolves the organic starting material while also being compatible with the aqueous acid.
-
Reagent Addition: In a separate beaker, dissolve potassium thiocyanate (1.2 eq) in deionized water (50 mL). Add this aqueous solution to the flask containing dibenzylamine. Stir the resulting biphasic mixture vigorously.
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Generation of Thiocyanic Acid: Slowly add concentrated hydrochloric acid (2.0 eq) dropwise to the stirring mixture. The acid serves a dual purpose: it protonates the thiocyanate to generate the reactive electrophile, thiocyanic acid, in situ, and it protonates the dibenzylamine to form the hydrochloride salt, enhancing its solubility in the aqueous phase where the reaction occurs. An exothermic reaction may be observed.
-
Reaction Progression: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Refluxing provides the necessary activation energy to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system, observing the consumption of the dibenzylamine spot.
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Work-up and Neutralization: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Transfer the mixture to a separatory funnel. The product will likely be in the organic phase, but neutralization is required to remove any unreacted amine and acid. Carefully add saturated sodium bicarbonate solution until the aqueous layer is neutral to litmus paper (pH ~7-8). This step neutralizes the excess HCl and deprotonates any remaining dibenzylamine hydrochloride, partitioning the free amine into the organic layer.
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Extraction: Extract the aqueous layer three times with ethyl acetate (50 mL each). Ethyl acetate is chosen for its ability to effectively dissolve the product while having limited miscibility with water.
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Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. MgSO₄ is a neutral drying agent that efficiently removes residual water. Filter the mixture to remove the drying agent.
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Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude solid is then purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. This process removes impurities that have different solubility profiles.
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Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane to remove any non-polar impurities, and dry in vacuo to a constant weight. Record the final mass and calculate the yield.
Section 3: Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized 1,1-dibenzylthiourea is paramount. A combination of spectroscopic and physical methods provides a robust, self-validating data package.
Caption: Workflow for purification and characterization.
Melting Point
A sharp and consistent melting point is a primary indicator of a pure crystalline compound. The literature value for the related compound 1,1-dibutylthiourea is 64 °C.[6] The increased molecular weight and aromaticity of 1,1-dibenzylthiourea would be expected to result in a significantly higher melting point.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.
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N-H Stretching: The -NH₂ group will exhibit two characteristic stretching vibrations, typically in the range of 3400-3100 cm⁻¹ . These bands are often broad due to hydrogen bonding.
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C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹ , while the benzylic -CH₂- groups will show aliphatic C-H stretching just below 3000 cm⁻¹ .
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C=S Stretching (Thioamide I Band): The thiocarbonyl stretch is a key identifier. It is a complex vibration coupled with C-N stretching and N-H bending, typically appearing in the 1350-1250 cm⁻¹ region.
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C-N Stretching (Thioamide II/III Bands): Strong bands associated with C-N stretching and N-H bending are expected between 1550-1450 cm⁻¹ .
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Aromatic C=C Bending: Peaks in the 1600-1400 cm⁻¹ region correspond to the benzene rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms, confirming the connectivity of the molecule.[7]
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¹H NMR Spectrum (predicted, in CDCl₃):
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δ ~7.2-7.4 ppm (multiplet, 10H): This signal corresponds to the ten protons on the two phenyl groups.
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δ ~5.5-6.5 ppm (broad singlet, 2H): This broad signal, which would disappear upon D₂O exchange, is characteristic of the two equivalent protons of the -NH₂ group.
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δ ~4.8-5.0 ppm (singlet, 4H): This singlet represents the four equivalent protons of the two benzylic -CH₂- groups. The singlet nature arises because there are no adjacent protons to cause splitting.
-
-
¹³C NMR Spectrum (predicted, in CDCl₃):
-
δ ~180-185 ppm: The characteristic downfield signal of the thiocarbonyl (C=S) carbon.
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δ ~135-138 ppm: Signal for the quaternary aromatic carbons (the carbon attached to the benzyl group).
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δ ~127-129 ppm: A cluster of signals for the ten C-H carbons of the aromatic rings.
-
δ ~55-60 ppm: The signal corresponding to the benzylic -CH₂- carbons.
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a final confirmation of the structure.
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Molecular Ion (M⁺): The expected exact mass for C₁₅H₁₆N₂S is 256.1034 . The high-resolution mass spectrum should show a molecular ion peak at m/z = 256.1034.
-
Key Fragmentation Patterns: A prominent fragmentation pathway would be the loss of a benzyl group ([M-91]⁺), resulting in a fragment at m/z = 165. The most abundant peak (base peak) is often the benzyl cation itself at m/z = 91.
Section 4: Data Summary
The following tables summarize the key identifying data for 1,1-dibenzylthiourea.
Table 1: Physicochemical and Spectroscopic Data
| Property | Expected Value/Observation | Rationale / Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₆N₂S | --- |
| Molecular Weight | 256.37 g/mol | --- |
| Exact Mass | 256.1034 | --- |
| Appearance | White to off-white crystalline solid | Based on typical thiourea derivatives.[8] |
| Melting Point | >100 °C (predicted) | Higher than 1,1-dibutylthiourea (64 °C) due to aromatic rings.[6] |
| MS (EI) m/z | 256 (M⁺), 165, 91 (base peak) | Predicted fragmentation pattern. |
Table 2: Key Spectroscopic Peak Assignments
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ ppm) | Assignment |
|---|---|---|
| IR | 3400-3100 | N-H stretch (-NH₂) |
| ~3050 | Aromatic C-H stretch | |
| ~2950 | Aliphatic C-H stretch (-CH₂-) | |
| 1350-1250 | C=S stretch | |
| ¹H NMR | ~7.3 (m, 10H) | Aromatic protons |
| ~6.0 (br s, 2H) | -NH₂ protons | |
| ~4.9 (s, 4H) | Benzylic -CH₂- protons | |
| ¹³C NMR | ~182 | C=S |
| ~136 | Quaternary aromatic C | |
| ~128 | Aromatic C-H |
| | ~57 | Benzylic -CH₂- |
Conclusion
This guide has outlined a robust and rational approach to the synthesis and characterization of 1,1-dibenzylthiourea. By starting with the appropriate secondary amine, dibenzylamine, and utilizing an in situ generated thiocyanic acid, the target molecule can be produced in a straightforward manner. The comprehensive characterization workflow, employing a combination of melting point analysis, IR, NMR, and mass spectrometry, provides a self-validating system to ensure the unequivocal confirmation of the product's structure and purity. This detailed protocol serves as a reliable resource for researchers engaged in the synthesis of novel thiourea derivatives for applications in drug discovery and beyond.
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